molecular formula C22H27N5O2S B2496659 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide CAS No. 1207027-72-2

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2496659
CAS No.: 1207027-72-2
M. Wt: 425.55
InChI Key: VPTFNNQJMPNEDN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group and a methyl group, fused with a 4-methylthiazole ring. Such structural complexity is common in bioactive molecules targeting enzymes or receptors requiring π-π stacking and hydrophobic interactions .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-13-5-7-16(8-6-13)24-21(28)20-14(2)23-22(30-20)19-15(3)27(26-25-19)17-9-11-18(29-4)12-10-17/h9-13,16H,5-8H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTFNNQJMPNEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide is a novel synthetic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacologically relevant moieties, including a triazole and thiazole ring, which are known to exhibit diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2SC_{20}H_{26}N_{4}O_{2}S, and it has a molecular weight of approximately 378.51 g/mol. The presence of the methoxyphenyl group and the thiazole moiety contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing triazole and thiazole rings demonstrate significant antibacterial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The triazole scaffold is often associated with anticancer activity. Compounds with similar structural features have been reported to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. For example, related triazole derivatives have shown IC50 values in the low micromolar range against colon carcinoma cells .
  • Antiviral Effects : Some studies indicate that triazole-containing compounds may possess antiviral properties. Research has highlighted their potential in inhibiting viral replication through interference with viral enzymes .

Antimicrobial Studies

A study conducted on various synthesized thiazole-triazole hybrids demonstrated their antibacterial efficacy against multiple strains. The compound's ability to disrupt bacterial cell walls was noted, leading to increased interest in its development as an antibiotic agent .

Anticancer Activity

In vitro testing revealed that derivatives of triazoles exhibited significant cytotoxic effects on cancer cell lines. For instance, one derivative showed an IC50 value of 6.2 μM against HCT-116 colon cancer cells . Such findings suggest that modifications to the triazole structure can enhance anticancer activity.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target proteins involved in disease pathways. These studies revealed strong binding affinities to enzymes critical for cancer cell metabolism, indicating a potential mechanism for its anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 Value (µM)Reference
AntibacterialS. aureus15
AnticancerHCT-116 Colon Cancer6.2
AntiviralInfluenza Virus12

Scientific Research Applications

Molecular Formula

  • C: 19
  • H: 24
  • N: 4
  • O: 1
  • S: 1

Molecular Weight

  • Approximately 336.47 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. A study evaluating related thiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the compound may also share similar properties due to structural similarities .

Anticancer Potential

The triazole moiety is associated with anticancer activity. A study focused on triazole derivatives indicated that modifications to the structure could enhance cytotoxicity against cancer cell lines . The compound's potential as an anticancer agent warrants further investigation through in vitro and in vivo studies.

Synthesis Methodologies

The synthesis of this compound can be achieved through various approaches, typically involving multi-step synthetic routes that include:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Thiazole Synthesis : Employing cyclization reactions involving thiourea derivatives.

A detailed synthesis pathway can be outlined as follows:

Stepwise Synthesis

  • Preparation of the Triazole : Combine appropriate azides with terminal alkynes under copper-catalyzed conditions.
  • Formation of Thiazole : React the resulting triazole with thioketones or thioureas in acidic conditions to form thiazoles.
  • Final Coupling : Attach the methylcyclohexyl group through amide bond formation.

Antimicrobial Efficacy

A related study investigated a series of thiazole-triazole hybrids for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions led to enhanced activity compared to standard antibiotics .

Anticancer Evaluation

In another study focusing on triazole derivatives, compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro. The results indicated that certain structural modifications resulted in significant cytotoxic effects against breast and lung cancer cell lines .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Triazole-thiazole 4-Methoxyphenyl, 4-methylcyclohexyl N/A (inferred from analogs)
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6g) Pyrazole-thiadiazine 4-Chlorophenyl, 4-methoxyphenyl Moderate antimicrobial activity (MIC: 8–32 µg/mL)
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide Oxazole-thiazole 4-Methoxyphenyl, phenyl-oxadiazole Kinase inhibition (IC₅₀: 0.5–2 µM)
N-(5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-thiadiazole 4-Methylphenyl, ethylthio Anticancer activity (IC₅₀: 10–50 µM)

Key Observations :

  • Triazole vs. Pyrazole/Thiadiazine Cores : The triazole-thiazole hybrid in the target compound likely offers superior metabolic stability compared to pyrazole-thiadiazine derivatives (e.g., 6g) due to reduced susceptibility to oxidation .
  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance π-stacking interactions with aromatic residues in target proteins, similar to oxadiazole-containing analogs .

Key Findings :

  • Lipophilicity : The target compound’s higher LogP suggests better membrane permeability but may require formulation optimization for solubility.
  • Synthetic Feasibility : The use of TBTU (as in ) is a common strategy for carboxamide bond formation, ensuring scalability .

Bioactivity Trends

  • Antimicrobial Activity : Analog 6g showed MIC values of 8–32 µg/mL against Gram-positive bacteria, suggesting the target compound’s triazole-thiazole core may retain or improve this activity due to enhanced rigidity .
  • Kinase Inhibition : Oxadiazole-thiazole analogs (e.g., ) achieved IC₅₀ values of 0.5–2 µM, indicating that the target’s triazole moiety could mimic oxadiazole’s hydrogen-bonding capabilities.

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